1-(3-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Fluorophenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine is a complex organic compound characterized by the presence of a fluorophenyl group, a nitrobenzenesulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine typically involves multiple steps. One common method starts with the reaction of 3-fluorobenzyl chloride with piperazine to form 1-(3-fluorobenzyl)piperazine. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform and bases like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Fluorophenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
Reduction: 1-[(3-Fluorophenyl)methyl]-4-(4-aminobenzenesulfonyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling: Biaryl derivatives when coupled with boronic acids.
Scientific Research Applications
1-[(3-Fluorophenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrobenzenesulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluorophenyl)-4-(methyl-d3)piperazine: Similar in structure but lacks the nitrobenzenesulfonyl group.
1-(4-Fluorophenyl)piperazine: Lacks both the nitrobenzenesulfonyl group and the 3-fluorophenylmethyl group.
Uniqueness
1-[(3-Fluorophenyl)methyl]-4-(4-nitrobenzenesulfonyl)piperazine is unique due to the presence of both the fluorophenyl and nitrobenzenesulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18FN3O4S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H18FN3O4S/c18-15-3-1-2-14(12-15)13-19-8-10-20(11-9-19)26(24,25)17-6-4-16(5-7-17)21(22)23/h1-7,12H,8-11,13H2 |
InChI Key |
NVLKWIODKRPHMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.